molecular formula C8H14O2 B8339367 4,5-Dihydro-3-tert-butylfuran-2(3H)-one

4,5-Dihydro-3-tert-butylfuran-2(3H)-one

Cat. No.: B8339367
M. Wt: 142.20 g/mol
InChI Key: TWXRMSXTRBJWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-3-tert-butylfuran-2(3H)-one is a cyclic ester (lactone) featuring a five-membered dihydrofuranone ring substituted with a tert-butyl group at the 3-position. Its IUPAC name reflects the saturated furan backbone and the bulky tert-butyl substituent, which significantly influences its physicochemical properties.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-tert-butyloxolan-2-one

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-4-5-10-7(6)9/h6H,4-5H2,1-3H3

InChI Key

TWXRMSXTRBJWBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCOC1=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Acetyl vs. tert-Butyl Groups

Compound : 3-Acetyl-4,5-dihydrofuran-2(3H)-one (CAS 517-23-7)

  • Structure : Differs from the target compound by replacing the tert-butyl group with an acetyl (-COCH₃) group.
  • Lower steric bulk of acetyl may enhance solubility in polar solvents relative to the hydrophobic tert-butyl analogue.
  • Applications : Used as a pharma intermediate, highlighting the role of acetyl in facilitating downstream modifications .

Table 1: Substituent Comparison

Property 3-tert-Butyl Substituent 3-Acetyl Substituent
Electron Effect Donating Withdrawing
Steric Bulk High (tert-butyl) Moderate (acetyl)
Hydrophobicity High Moderate

Ring System Variation: Benzofuranone vs. Dihydrofuranone

Compound : 3-Butyl-1,3,4,5-tetrahydro-2-benzofuran-1-one (CAS 62006-39-7)

  • Structure: Features a fused benzene ring (benzofuranone) with a butyl group at the 3-position.
  • Key Differences: The aromatic benzene ring increases molecular rigidity and may elevate melting points compared to the non-aromatic dihydrofuranone. The butyl substituent (linear vs. branched tert-butyl) alters solubility and steric interactions in synthetic applications.
  • Applications: Benzofuranones are common in agrochemicals, suggesting distinct reactivity profiles for fused-ring systems .

Table 2: Ring System Properties

Property Dihydrofuranone Benzofuranone
Aromaticity Non-aromatic Aromatic (fused ring)
Molecular Weight Lower Higher
Typical Use Synthetic intermediates Agrochemicals

Steric and Electronic Modifications: Silyl Ether Derivatives

Compound : 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

  • Structure : Contains bulky tert-butyldiphenylsilyl (TBDPS) groups on oxygen atoms.
  • Key Differences :
    • TBDPS groups provide extreme steric hindrance and hydrolytic stability, unlike the tert-butyl group directly attached to the ring.
    • Enhanced lipophilicity due to phenyl groups, making this derivative suitable for protective group strategies in synthesis.
  • Applications : Used in high-throughput crystallography and protective group chemistry .

Stereochemical Complexity

Compound: (3S,4S,5R)-3-{[(E)-{1-[(3S,4S,5R)-4,5-dimethyl-2-oxotetrahydrofuran-3-yl]-5-(hydroxymethyl)-1H-pyrrol-2-yl}methylidene]amino}-4,5-dimethyldihydrofuran-2(3H)-one

  • Structure : A stereochemically complex molecule with multiple chiral centers and substituents (methyl, hydroxymethyl).
  • Key Differences :
    • Stereochemistry dictates optical activity and biological interactions, unlike the simpler achiral tert-butyl derivative.
    • Multiple functional groups enable diverse reactivity, such as hydrogen bonding via hydroxymethyl.
  • Applications: Potential use in enantioselective catalysis or drug design .

Research Findings and Implications

  • Solubility: Bulky substituents (e.g., TBDPS in ) reduce aqueous solubility but improve compatibility with non-polar matrices.
  • Synthetic Utility : Substituent choice (e.g., acetyl for reactivity vs. tert-butyl for stability) tailors the compound for specific applications, such as drug intermediates or protective groups.

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